An In-depth Technical Guide to (-)-Apomorphine Hydrochloride Hemihydrate for Researchers
An In-depth Technical Guide to (-)-Apomorphine Hydrochloride Hemihydrate for Researchers
Abstract: This guide provides a comprehensive technical overview of (-)-Apomorphine hydrochloride hemihydrate, a critical small molecule for neuroscience research and drug development. We delve into its fundamental chemical properties, pharmacological profile as a pan-dopamine receptor agonist, and detailed, field-proven experimental protocols. This document is structured to provide researchers, scientists, and drug development professionals with the causal insights and validated methodologies required for its effective application. All data and protocols are substantiated with citations from authoritative sources to ensure scientific integrity.
Introduction: The Significance of a Classic Dopamine Agonist
(-)-Apomorphine is a non-ergoline dopamine agonist derived from morphine, though it lacks opioid analgesic properties.[1][2] Its significance in neuroscience stems from its broad-spectrum agonism across both D1-like and D2-like dopamine receptor families, making it an invaluable tool for probing the dopaminergic system.[3][4] In clinical practice and preclinical research, it is widely used to manage motor fluctuations ("off" episodes) in advanced Parkinson's disease and to model dopaminergic hyperstimulation in animal studies.[3][5][6]
The commercially available and more stable form is the hydrochloride hemihydrate salt, which appears as a white, grayish-white, or off-white crystalline powder.[1][2][7][8] This form enhances stability and solubility, which is critical for preparing reliable experimental solutions.[1] This guide will focus specifically on the properties and applications of (-)-Apomorphine hydrochloride hemihydrate.
Physicochemical Properties and Handling
A precise understanding of the physicochemical properties of a compound is the foundation of reproducible research. Key data for (-)-Apomorphine hydrochloride hemihydrate are summarized below.
Core Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | (6aR)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol, hydrochloride, hemihydrate | [1][9] |
| CAS Number | 41372-20-7 | [8][9][10] |
| Molecular Formula | C₁₇H₁₇NO₂ · HCl · ½H₂O | [7][10] |
| Molecular Weight | 312.79 g/mol | [8][10] |
| Appearance | White, grayish-white, or off-white crystalline powder | [1][7][8] |
| Melting Point | 195-287 °C (range reported, decomposition) | [7][11][12] |
| pKa | 7.2, 8.91 | [13] |
Solubility Profile
The solubility of apomorphine hydrochloride is critical for preparing stock solutions and dosing formulations. It is generally soluble in water and some organic solvents.
| Solvent | Solubility | Source(s) |
| Water | ~10-20 mg/mL | [4][11][13] |
| DMSO | ~15 mg/mL | [14] |
| Ethanol | ~1-3 mg/mL | [14][15] |
| Dimethylformamide (DMF) | ~20 mg/mL | [14] |
Expert Insight: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or DMF before diluting with the aqueous buffer of choice.[14] Aqueous solutions are prone to decomposition and should be prepared fresh daily.[13][14]
Stability, Storage, and Safe Handling
Stability: Apomorphine is highly sensitive to light, air, and heat.[2][7][12] Upon exposure, solutions and the solid compound will oxidize, gradually turning a characteristic green color, which indicates degradation and loss of potency.[2][8][16] The hydrochloride hemihydrate salt form offers enhanced stability over the free base.[2] The addition of antioxidants, such as ascorbic acid, can improve the stability of apomorphine solutions.[17]
Storage:
-
Solid: Store tightly sealed in a dry, well-ventilated place, protected from light.[12] Recommended long-term storage is at -20°C, where it is stable for at least four years.[14]
-
Solutions: Aqueous solutions are unstable and should be prepared fresh.[13] If short-term storage is necessary, solutions in distilled water can be kept at -20°C for up to one week.[11] Stock solutions in organic solvents should be purged with an inert gas.[14]
Safe Handling:
-
(-)-Apomorphine hydrochloride is harmful if swallowed, inhaled, or in contact with skin.[18][19][20]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[19][20]
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[12][19]
Pharmacology and Mechanism of Action
Apomorphine's primary mechanism of action is the direct stimulation of dopamine receptors, mimicking the effect of endogenous dopamine.[3] This action is central to its therapeutic effects in Parkinson's disease and its utility as a research tool.[3][5]
Dopamine Receptor Agonism
Apomorphine is a non-selective agonist with high affinity for both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[3][21]
-
D1-like Receptor Activation: Stimulation of D1-like receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, generally producing excitatory effects.[3]
-
D2-like Receptor Activation: Activation of D2-like receptors, coupled to Gi proteins, inhibits adenylyl cyclase, reduces cAMP levels, and typically has inhibitory effects.[3][22]
The combination of these actions restores dopaminergic tone in depleted systems, such as the striatum in Parkinson's disease models.[3] Recent studies show that apomorphine facilitates cAMP signaling with similar efficacy to dopamine but often with greater potency.[23]
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway for apomorphine at the D2 dopamine receptor, a key target for its therapeutic effects.
Caption: Apomorphine activation of the D2 receptor inhibits adenylyl cyclase.
Key Research Applications and Protocols
Apomorphine is extensively used in preclinical models to study dopaminergic function and screen potential antipsychotic or anti-Parkinsonian drugs.
In Vivo Model: Induction of Stereotyped Behavior in Rodents
One of the most common applications is the induction of stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking) in rats or mice.[24][25] This behavior is a reliable indicator of central dopamine receptor activation, primarily in the striatum.[24] The intensity of these behaviors is dose-dependent.[24]
Protocol: Apomorphine-Induced Stereotypy in Rats
This protocol is a validated method for assessing central dopaminergic activity.
-
Animal Acclimation: House male Wistar or Sprague-Dawley rats under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Habituation: On the day of the experiment, place individual rats into observation cages (e.g., clear Plexiglas cylinders or boxes) and allow them to habituate for 30-60 minutes.
-
Drug Preparation: Prepare a fresh solution of (-)-Apomorphine hydrochloride hemihydrate in 0.9% sterile saline. A typical dose to induce stereotypy is 0.5-5 mg/kg.[26][27][28] The solution should be protected from light.
-
Administration: Administer the apomorphine solution via subcutaneous (s.c.) injection.[24][28] A control group should receive an equivalent volume of the saline vehicle.
-
Observation and Scoring: Immediately after injection, begin observing the animals. Score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a total of 60-90 minutes. A common scoring scale is:
-
0: Asleep or stationary, no activity.
-
1: Active, moving around the cage.
-
2: Intermittent sniffing, rearing.
-
3: Continuous sniffing, periodic licking or gnawing of the cage floor/walls.
-
4: Intense, continuous licking and gnawing of a restricted area.
-
-
Data Analysis: The primary endpoint is the cumulative stereotypy score over the observation period. Statistical analysis (e.g., ANOVA or t-test) is used to compare the scores between treatment groups (e.g., apomorphine vs. vehicle, or apomorphine vs. apomorphine + antagonist).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vivo stereotypy experiment.
Caption: Workflow for apomorphine-induced stereotypy assessment in rodents.
In Vitro Application: Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of apomorphine for specific dopamine receptor subtypes.[29][30] The principle is competitive displacement, where unlabeled apomorphine competes with a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) for binding to receptors in a cell membrane preparation.[29][30] By measuring the concentration of apomorphine required to displace 50% of the radioligand (IC50), the inhibitory constant (Ki) can be calculated, providing a quantitative measure of binding affinity.
Conclusion
(-)-Apomorphine hydrochloride hemihydrate remains a cornerstone compound for neuroscience research. Its well-characterized profile as a pan-dopamine agonist, coupled with established protocols for its use, allows for robust investigation of the dopaminergic system's role in motor control, behavior, and disease. Adherence to proper handling, storage, and experimental design, as outlined in this guide, is paramount to achieving reliable and reproducible results. The insights gained from studies using apomorphine continue to inform the development of novel therapeutics for neuropsychiatric and neurodegenerative disorders.
References
- Application Notes and Protocols for Apomorphine Hydrochloride-Induced Stereotypy in R
- (-)-Apomorphine (hydrochloride hydrate)
- What is the mechanism of Apomorphine Hydrochloride?
- R-(−)-Apomorphine hydrochloride hemihydrate | CAS 41372-20-7. Santa Cruz Biotechnology.
- Chemical Safety Data Sheet MSDS / SDS - APOMORPHINE HYDROCHLORIDE. ChemicalBook.
- (R)-(-)
- (-)-Apomorphine (hydrochloride hydrate)
- R-(-)-Apomorphine Properties. ChemicalBook.
- Apomorphine Hydrochloride Hemihydrate Analyte D
- Apomorphine hydrochloride hemihydr
- Pharmacology of Apomorphine. YouTube.
- Properties of substance: apomorphine hydrochloride. chemister.ru.
- R-(−)
- Apomorphine Hydrochloride.
- SAFETY DATA SHEET - Apomorphine hydrochloride. Sigma-Aldrich.
- CAS 41372-20-7: Apomorphine hydrochloride hemihydr
- Apomorphine Hydrochloride Hemihydr
- Dopamine Agonists.
- SAFETY DATA SHEET - APOMORPHINE HYDROCHLORIDE, HEMIHYDR
- Involvement of dopamine D2 receptors in apomorphine-induced facilitation of forebrain serotonin output. PubMed.
- R-(−)
- Locomotor activity and stereotypy in rats following repeated apomorphine treatments
- Stability of apomorphine in solutions containing selected antioxidant agents. PMC.
- Apomorphine. American Chemical Society.
- Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons. PubMed.
- APOMORPHINE HYDROCHLORIDE USP HEMIHYDR
- Apomorphine Hydrochloride: A Technical Guide to its Dopamine Receptor Affinity and Signaling. Benchchem.
- Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors. PubMed.
- Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors. PubMed.
- APOMORPHINE HYDROCHLORIDE Properties, Uses, Production. ChemicalBook.
- Apomorphine HCl D
- Unveiling the Therapeutic Potential of Apomorphine: A Technical Guide to its Molecular Targets. Benchchem.
- Study of stereotype activity in r
- (R)-(-)-Apomorphine hydrochloride. Bio-Techne.
- Binding Interactions of Dopamine and Apomorphine in D2High and D2Low States of human Dopamine D2 Receptor (D2R) using Computational and Experimental Techniques.
- Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine
Sources
- 1. CAS 41372-20-7: Apomorphine hydrochloride hemihydrate [cymitquimica.com]
- 2. acs.org [acs.org]
- 3. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 4. neuromics.com [neuromics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Apomorphine Hydrochloride Hemihydrate | C17H20ClNO3 | CID 6852399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. APOMORPHINE HYDROCHLORIDE USP HEMIHYDRATE - PCCA [pccarx.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. R-(−)-Apomorphine hydrochloride hemihydrate | CAS 41372-20-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. R-(-)-Apomorphine | 41372-20-7 [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. apomorphine hydrochloride [chemister.ru]
- 16. publications.ashp.org [publications.ashp.org]
- 17. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Involvement of dopamine D2 receptors in apomorphine-induced facilitation of forebrain serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
